Cas no 360058-83-9 (N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride)

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a versatile organic compound featuring a tetrahydro-2H-pyran scaffold substituted with a phenylamine group, in its hydrochloride salt form. This structure enhances its stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly those targeting central nervous system (CNS) pathways. Its well-defined crystalline form ensures consistent purity and handling properties. The hydrochloride salt further improves reactivity in nucleophilic substitution and condensation reactions, offering advantages in yield optimization and process scalability. Researchers value this compound for its reliable performance in heterocyclic chemistry and medicinal chemistry applications.
N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride structure
360058-83-9 structure
Product Name:N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride
CAS No:360058-83-9
MF:C11H15NO
MW:177.242902994156
CID:1067341
PubChem ID:22361236
Update Time:2025-10-31

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride
    • N-phenyl-tetrahydro-2H-pyran-4-amine
    • N-Phenyloxan-4-amine
    • 360058-83-9
    • CS-0208859
    • SCHEMBL632436
    • N-Phenyltetrahydro-2H-pyran-4-amine
    • EN300-8051575
    • Tetrahydro-N-phenyl-2H-pyran-4-amine
    • G50396
    • CLJVGDCRSDRHTR-UHFFFAOYSA-N
    • DA-06448
    • N-PHENYL-N-TETRAHYDRO-2H-PYRAN-4-YLAMINE
    • AKOS005173784
    • MDL: MFCD12087471
    • Inchi: 1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2
    • InChI Key: CLJVGDCRSDRHTR-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 21.3Ų

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride Security Information

  • HazardClass:IRRITANT

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride Pricemore >>

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Additional information on N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride: A Comprehensive Overview

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride (CAS No. 360058-83-9) is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. TheN-Phenyltetrahydro-2H-pyran moiety, a derivative of tetrahydropyran, plays a crucial role in modulating biological pathways, making it a valuable scaffold for the design of novel therapeutic agents.

Thehydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors in pharmaceutical formulations. This property makes it particularly suitable for oral administration and enhances its pharmacokinetic profile. The compound's structure incorporates a phenyl group at the 4-position of the tetrahydropyran ring, which contributes to its interaction with biological targets, including enzymes and receptors.

Recent advancements in the field of drug design have highlighted the importance of heterocyclic compounds in developing innovative treatments. Thetetrahydropyran scaffold is known for its versatility and has been extensively explored in the synthesis of bioactive molecules. The incorporation of an amine group at the 4-position further expands its pharmacological potential, enabling interactions with various biological systems.

In vitro studies have demonstrated thatN-Phenyltetrahydro-2H-pyran-4-amine hydrochloride exhibits promising properties as an intermediate in the synthesis of pharmacologically active compounds. Its ability to serve as a precursor for more complex molecules has made it a subject of interest for researchers aiming to develop new drugs targeting neurological disorders, cardiovascular diseases, and other conditions.

Thephenyl group in the molecule contributes to its lipophilicity, which is essential for crossing biological membranes. This characteristic is particularly important for drugs that need to reach intracellular targets. Additionally, thetetrahydropyran ring provides stability to the molecule while allowing for modifications that can fine-tune its biological activity.

Current research in medicinal chemistry has focused on leveraging natural product-inspired scaffolds to develop novel therapeutics. Thetetrahydropyran motif is derived from several natural products and has been successfully utilized in various drug candidates. TheN-Phenyltetrahydro-2H-pyran-4-amine hydrochloride structure aligns well with this trend, offering a unique combination of structural features that make it an attractive candidate for further investigation.

The hydrochloride salt form not only improves solubility but also ensures consistent delivery of the active compound. This is crucial for therapeutic efficacy and patient compliance. The compound's stability under various storage conditions further enhances its practicality as a pharmaceutical intermediate.

Epidemiological studies have suggested that compounds containing thetetrahydropyran scaffold may have beneficial effects on metabolic health. Preliminary investigations intoN-Phenyltetrahydro-2H-pyran-4-amine hydrochloride have shown potential in modulating pathways associated with inflammation and oxidative stress. These findings are particularly relevant given the increasing prevalence of chronic diseases linked to these mechanisms.

The development of new drugs often involves iterative optimization of lead compounds to enhance their potency, selectivity, and safety profiles. TheN-Phenyltetrahydro-2H-pyran-based compounds offer a rich structural space for such modifications. Researchers can introduce various substituents at different positions on the ring to tailor the biological activity to specific therapeutic needs.

The synthesis ofN-Phenyltetrahydro-2H-pyran-4-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research and development purposes.

The pharmacological properties of this compound are being actively explored in preclinical studies. These studies aim to evaluate its efficacy and safety profile before moving into human trials. The results from these investigations will provide valuable insights into its potential as a therapeutic agent.

The integration of computational chemistry tools has accelerated the discovery process by allowing researchers to predict the behavior of molecules before conducting experimental validation. Virtual screening techniques have been used to identify potential binding interactions betweenN-Phenyltetrahydro-2H-pyran-4-amine hydrochloride and target proteins, guiding the design of more effective derivatives.

The environmental impact of pharmaceutical synthesis is also a growing concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. The production methods for this compound are being optimized with sustainability in mind, ensuring that future supplies are sourced responsibly.

In conclusion, N-Phenyltetrahydro-2H-pyran-4-am ine hydrochloride (CAS No. 360058- 83- 9) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug development makes it an attractive option for further exploration by medicinal chemists and biologists alike.

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